molecular formula C14H19NO3 B13285549 1-[2-Amino-1-(2-hydroxyphenyl)ethyl]cyclopentane-1-carboxylic acid

1-[2-Amino-1-(2-hydroxyphenyl)ethyl]cyclopentane-1-carboxylic acid

Cat. No.: B13285549
M. Wt: 249.30 g/mol
InChI Key: UVXOJNZIIJXYDE-UHFFFAOYSA-N
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Description

1-[2-Amino-1-(2-hydroxyphenyl)ethyl]cyclopentane-1-carboxylic acid is an organic compound with a unique structure that combines an amino group, a hydroxyphenyl group, and a cyclopentane carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Amino-1-(2-hydroxyphenyl)ethyl]cyclopentane-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Amino Alcohol Intermediate: The initial step involves the reaction of 2-hydroxybenzaldehyde with an appropriate amine to form the amino alcohol intermediate.

    Cyclization: The amino alcohol intermediate undergoes cyclization with cyclopentanone under acidic conditions to form the cyclopentane ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-[2-Amino-1-(2-hydroxyphenyl)ethyl]cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[2-Amino-1-(2-hydroxyphenyl)ethyl]cyclopentane-1-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors.

    Industrial Applications: It is explored for its potential use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-[2-Amino-1-(2-hydroxyphenyl)ethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The amino and hydroxyphenyl groups allow the compound to form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The cyclopentane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 1-[2-Amino-1-(2-hydroxyphenyl)ethyl]cyclohexane-1-carboxylic acid
  • 1-[2-Amino-1-(2-hydroxyphenyl)ethyl]cyclobutane-1-carboxylic acid
  • 1-[2-Amino-1-(2-hydroxyphenyl)ethyl]cycloheptane-1-carboxylic acid

Comparison: 1-[2-Amino-1-(2-hydroxyphenyl)ethyl]cyclopentane-1-carboxylic acid is unique due to its specific ring size, which influences its chemical reactivity and biological activity. Compared to its cyclohexane and cyclobutane analogs, the cyclopentane ring provides a balance between flexibility and rigidity, making it a versatile compound for various applications.

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

1-[2-amino-1-(2-hydroxyphenyl)ethyl]cyclopentane-1-carboxylic acid

InChI

InChI=1S/C14H19NO3/c15-9-11(10-5-1-2-6-12(10)16)14(13(17)18)7-3-4-8-14/h1-2,5-6,11,16H,3-4,7-9,15H2,(H,17,18)

InChI Key

UVXOJNZIIJXYDE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C(CN)C2=CC=CC=C2O)C(=O)O

Origin of Product

United States

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